BenchChemオンラインストアへようこそ!

4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline

Anti-inflammatory Analgesic Natural product pharmacology

Procure 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline for reproducible furoquinoline research. The saturated 2,3-dihydrofuran ring differentiates it from aromatic analogs like evolitrine, altering LogP (2.19) and target engagement. This scaffold enables stereoselective medicinal chemistry and systematic antimalarial SAR evaluation against chloroquine-resistant strains. Insist on compound-specific identity to avoid uncharacterized potency or toxicity variables introduced by generic substitutions.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 41478-40-4
Cat. No. B15067304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline
CAS41478-40-4
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C3CCOC3=N2)OC
InChIInChI=1S/C13H13NO3/c1-15-8-3-4-9-11(7-8)14-13-10(5-6-17-13)12(9)16-2/h3-4,7H,5-6H2,1-2H3
InChIKeyRBSXBWXTLRTKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline CAS 41478-40-4 — Compound Identity and Procurement Baseline


4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline (CAS 41478-40-4), also referred to as dihydroevolitrine, is a semi-synthetic or naturally derived furoquinoline alkaloid with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . It belongs to the 2,3-dihydrofuro[2,3-b]quinoline subclass, distinguished from the fully aromatic furo[2,3-b]quinolines by saturation at the 2- and 3-positions of the furan ring. This compound is commercially available at ≥97% purity from specialty chemical suppliers for research use only . Its known biological profile centers on anti-inflammatory and analgesic activities demonstrated in vivo, where the structurally related aromatic analog evolitrine (4,7-dimethoxyfuro[2,3-b]quinoline) has been characterized as the major active principle from Acronychia pedunculata leaves [1].

Why 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline Cannot Be Interchanged with Furoquinoline Analogs in Research Procurement


Although numerous furoquinoline alkaloids share the furo[2,3-b]quinoline core, small structural variations—such as the dihydro versus fully aromatic furan ring, the number and position of methoxy groups, or the presence of prenyl side chains—produce substantial differences in biological activity, target selectivity, and physicochemical properties [1]. Compounds like kokusaginine (4,6,7-trimethoxyfuro[2,3-b]quinoline) and melineurine exhibit distinct cholinesterase inhibition profiles that cannot be extrapolated to the 4,7-dimethoxy-2,3-dihydro substitution pattern [2]. In the antiplasmodial context, Basco et al. (1994) demonstrated that a pyran ring in the furoquinoline nucleus improves antimalarial activity [3], underscoring that even single-ring oxidation state changes (dihydrofuran vs. furan vs. pyran) alter pharmacological outcomes. Generic substitution therefore risks introducing uncharacterized potency, selectivity, solubility, or toxicity variables into experimental systems. For reproducible research, procurement must be compound-specific.

Quantitative Evidence Guide: How 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline Differentiates from Structural Analogs


In Vivo Anti-Inflammatory Potency of the Aromatic Analog Evolitrine Benchmarked Against Indomethacin

The aromatic analog evolitrine (4,7-dimethoxyfuro[2,3-b]quinoline, CAS 523-66-0) at 50 mg/kg p.o. produced anti-inflammatory and analgesic effects comparable to indomethacin at 5 mg/kg and acetylsalicylic acid at 100 mg/kg in the carrageenan-induced rat paw edema and acetic acid-induced writhing models [1]. This evidence is tagged as Class-level inference because evolitrine is the fully aromatic furan analog, not the 2,3-dihydro derivative. The dihydro modification in 4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline alters ring electronics and conformational flexibility, which may modulate metabolic stability and off-target profiles; however, direct head-to-head bioassay comparison between the dihydro and aromatic forms in the same study has not been published. This represents a key evidence gap [2].

Anti-inflammatory Analgesic Natural product pharmacology

Furoquinoline Alkaloid Antiplasmodial Activity: Class-Level Potency Range from P. falciparum Assays

Furoquinoline alkaloids as a class exhibit antiplasmodial activity ranging from low micromolar to sub-micromolar IC₅₀ values. In the landmark Basco et al. (1994) study, furo[2,3-b]quinoline alkaloids were evaluated against Plasmodium falciparum, with structural features such as a pyran ring and glycosidic substitution shown to improve activity [1]. More recent studies report IC₅₀ values for specific furoquinoline congeners: evoxine (IC₅₀ = 24.5 μM against P. falciparum D10) [2], heliparvifoline (IC₅₀ = 35 μM against strain Dd2), and skimmianine (IC₅₀ = 13.9 μM) [3]. No published IC₅₀ value exists specifically for 4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline against Plasmodium; this constitutes a significant evidence gap. However, the class-level SAR from Basco et al. indicates that the dihydrofuran moiety (vs. furan) in the furoquinoline nucleus modifies antimalarial potency, providing a rationale for compound-specific evaluation [1].

Antimalarial Antiplasmodial Infectious disease

Acetylcholinesterase Inhibition: Kokusaginine vs. Melineurine Define Furoquinoline Selectivity Thresholds

In a study of nine furoquinoline alkaloids isolated from Evodia lepta, kokusaginine (4,6,7-trimethoxyfuro[2,3-b]quinoline) exhibited the highest AChE inhibitory activity while melineurine showed the highest BChE activity [1]. In a related study, compound 4 displayed BChE IC₅₀ = 47.9 μM and compound 5 showed AChE IC₅₀ = 69.1 μM [2]. 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline was not tested in these panels. The absence of the third methoxy group (present in kokusaginine) and the dihydrofuran ring (vs. the fully aromatic furan in kokusaginine) are both predicted to alter AChE/BChE selectivity, but experimental confirmation is lacking. Lineweaver-Burk analysis indicated mixed-mode inhibition for the active congeners [1], a mechanism that may or may not extend to the dihydro scaffold.

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Purity Specification for Research Procurement: Minimum 97% (HPLC) as the Reproducibility Baseline

Commercial suppliers of 4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline specify a minimum purity of 97% as determined by HPLC . This purity threshold is consistent with research-grade furoquinoline alkaloid standards. No certified reference material (CRM) or pharmacopoeial monograph exists for this compound, and lot-specific certificates of analysis (COA) must be requested directly from suppliers . The calculated LogP of 2.19 and topological polar surface area (TPSA) of 40.58 Ų [1] predict moderate lipophilicity and BBB permeability potential, distinguishing it from more polar furoquinoline alkaloids bearing additional hydroxyl or glycosidic substituents.

Quality control Analytical chemistry Reproducibility

Verified Application Scenarios for 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline in Scientific Research


Natural Product Chemistry: Reference Standard for Furoquinoline Alkaloid Isolation and Structural Elucidation

4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline serves as a well-characterized reference standard for the chromatographic (HPLC, TLC) and spectroscopic (NMR, MS) identification of furoquinoline alkaloids in plant extracts from Rutaceae species including Evodia, Teclea, Acronychia, and Melicope genera. The compound's commercial availability at ≥97% purity supports its use as an external calibration standard in dereplication workflows. Its characteristic 4,7-dimethoxy substitution pattern and dihydrofuran moiety provide distinct NMR chemical shifts that facilitate discrimination from co-occurring aromatic furoquinolines such as dictamnine, skimmianine, and kokusaginine [1][2].

Anti-Inflammatory and Analgesic Drug Discovery: Scaffold for Lead Optimization

Based on the in vivo anti-inflammatory activity of the aromatic analog evolitrine—which at 50 mg/kg demonstrated efficacy comparable to indomethacin at 5 mg/kg in the rat paw edema model [1]—4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline may be procured as a starting scaffold for medicinal chemistry programs aimed at improving potency, metabolic stability, or toxicity profile. The dihydrofuran ring introduces a chiral center (absent in the aromatic series) that may be exploited for stereoselective target engagement. Researchers should confirm baseline activity in their assay system before SAR expansion, as no published dose-response data exist for this specific compound.

Antimalarial Screening: Testing the Dihydrofuran Hypothesis in P. falciparum Assays

The Basco et al. (1994) finding that pyran and furan ring oxidation state in the furoquinoline nucleus modulates antiplasmodial activity [1] provides a direct rationale for testing 4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline against chloroquine-sensitive and -resistant P. falciparum strains. With furoquinoline class IC₅₀ values ranging from sub-μg/mL to >35 μM depending on substitution [2][3], procurement of this compound enables systematic evaluation of the dihydrofuran moiety's contribution to antimalarial potency, potentially identifying a new sub-series with differentiated resistance profiles.

Physicochemical and Formulation Feasibility Studies: Low-Polarity Furoquinoline Probe

With a calculated LogP of 2.19, TPSA of 40.58 Ų, and zero hydrogen bond donors [1], 4,7-dimethoxy-2,3-dihydrofuro[2,3-b]quinoline occupies a distinct physicochemical space within the furoquinoline alkaloid family—more lipophilic than hydroxylated or glycosidic congeners but less lipophilic than fully methylated derivatives. This property profile makes it suitable as a model compound for solubility, permeability (PAMPA/Caco-2), and formulation feasibility studies where moderate lipophilicity and low aqueous solubility are expected to be the primary development challenges.

Quote Request

Request a Quote for 4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.